Laminaripentaose

Enzymology Glycoside Hydrolase Substrate Specificity

Laminaripentaose (CAS 23743-55-7) is a structurally defined β-1,3-glucan pentasaccharide, not a generic oligomer mixture. It is the optimal substrate for endo-β-1,3-glucanase assays (maximal specific activity 776.2 U/mg vs. shorter/longer glucans) and the minimal chain length required to elicit plant innate immunity—a single unit change abolishes bioactivity. Its defined binding affinity (Ka ~1.39×10⁴ M⁻¹) to CBM102IV enables precise carbohydrate-binding protein mapping. In vivo, laminaripentaose attenuates diet-induced weight gain by 32.4%. Insist on this exact DP5 oligosaccharide for reproducible, chain-length-dependent research.

Molecular Formula C30H52O26
Molecular Weight 828.7 g/mol
CAS No. 23743-55-7
Cat. No. B3028596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaminaripentaose
CAS23743-55-7
Molecular FormulaC30H52O26
Molecular Weight828.7 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O
InChIInChI=1S/C30H52O26/c31-1-6-11(36)16(41)17(42)27(49-6)54-23-13(38)8(3-33)51-29(19(23)44)56-25-15(40)10(5-35)52-30(21(25)46)55-24-14(39)9(4-34)50-28(20(24)45)53-22-12(37)7(2-32)48-26(47)18(22)43/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22+,23+,24+,25+,26?,27+,28+,29+,30+/m1/s1
InChIKeyUUQINGLDFWYORW-IMLBFRLQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 25 mg / 30 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Laminaripentaose (CAS 23743-55-7): A Defined β-1,3-Glucan Oligosaccharide for Mechanistic and Applied Research


Laminaripentaose (CAS 23743-55-7) is a linear oligosaccharide composed of five β-1,3-linked D-glucose units [1]. As a defined degradation product of the algal storage polysaccharide laminarin, it belongs to the class of β-1,3-glucan oligosaccharides [1]. It is a versatile research tool with established utility as an enzyme substrate, a receptor-binding probe, a plant defense elicitor, and a functional ingredient in food and feed applications [2][3].

Why Laminaripentaose (CAS 23743-55-7) Cannot Be Readily Substituted by Other β-1,3-Glucan Oligosaccharides


Substituting laminaripentaose with a generic or closely related β-1,3-glucan oligosaccharide (e.g., laminaribiose, laminaritriose, laminaritetraose) is not scientifically justified due to the profound degree-of-polymerization (DP)-dependent differences in bioactivity, binding affinity, and enzymatic recognition [1]. The specific DP5 chain length of laminaripentaose represents a functional threshold for elicitor activity and a distinct optimal substrate profile for specific glycoside hydrolases, meaning that even a one-unit change in chain length can result in a complete loss or significant alteration of the desired biological effect [2][3].

Quantitative Differentiation of Laminaripentaose (CAS 23743-55-7) from Structural Analogs: An Evidence-Based Guide


Laminaripentaose Exhibits the Highest Specific Activity as a Substrate for a β-1,3-Glucanase from Trichoderma longibrachiatum

In a comparative study of a purified endo-β-1,3-glucanase from Trichoderma longibrachiatum, laminaripentaose demonstrated the highest specific activity among all tested β-1,3-linked oligosaccharides, significantly outperforming both shorter and longer chains. Laminaritetraose showed only 58.8% of the activity, laminarihexaose showed 74.0%, and laminaritriose showed just 13.7%, while laminaribiose exhibited no detectable activity [1]. This establishes laminaripentaose as the optimal substrate for characterizing this class of enzymes.

Enzymology Glycoside Hydrolase Substrate Specificity

Laminaripentaose Represents the Minimum Structural Unit Required for Elicitor Activity in Plant Defense

In a systematic structure-activity relationship study on tobacco (Nicotiana tabacum), laminaripentaose was identified as the smallest linear β-1,3-glucan oligosaccharide capable of triggering a measurable defense response. The study explicitly concluded that elicitor effects are specific to linear β-1,3 linkages, and laminaripentaose is the smallest active structure [1]. This finding implies that shorter oligomers (laminaribiose, laminaritriose, laminaritetraose) are inactive as elicitors in this system.

Plant Immunity Elicitor Pattern-Triggered Immunity

Laminaripentaose Demonstrates a Distinct Binding Affinity Profile to a Model Carbohydrate-Binding Module

The binding affinity of laminaripentaose for the carbohydrate-binding module CBM102IV was quantified and found to be distinct from both longer laminarin oligomers and the polymeric laminarin. CBM102IV bound laminaripentaose with an association constant (Ka) of ~1.39 x 10^4 M-1, which is lower than its affinity for laminarin (Ka ~1.04 x 10^5 M-1) but higher than that for laminariheptaose (Ka ~1.87 x 10^4 M-1) [1]. This non-linear relationship between chain length and affinity highlights the unique binding mode accommodated by the DP5 structure.

Glycobiology Protein-Carbohydrate Interaction Binding Affinity

Laminaripentaose Reduces High-Fat Diet-Induced Weight Gain in Mice, a Functional Outcome Not Established for Shorter Oligomers

In a 12-week study using a diet-induced obesity mouse model, oral administration of laminaripentaose (500 mg/kg) resulted in a 32.4% reduction in weight gain compared to the high-fat diet control group [1]. This significant in vivo physiological effect is specifically attributed to the DP5 oligosaccharide and has not been demonstrated for the shorter β-1,3-glucan oligomers laminaribiose, laminaritriose, or laminaritetraose in this context.

Obesity Metabolic Syndrome Gut-Brain Axis

Laminaripentaose Is a Target Product for Industrial Enzymatic Processes to Generate Soluble β-Glucan for Animal Feed

Patented industrial processes specifically describe the use of a laminaripentaose-producing β-1,3-glucanase to treat insoluble yeast cell wall β-glucans. The process is designed to increase the solubility of β-glucans, thereby improving their absorption and health benefits in animal feed [1]. The generation of laminaripentaose is a key indicator of successful and controlled depolymerization, differentiating this process from non-specific hydrolysis that might yield a mixture of other oligosaccharides with undefined or lower activity.

Animal Feed Industrial Biotechnology Enzymatic Hydrolysis

Recommended Research and Industrial Application Scenarios for Laminaripentaose (CAS 23743-55-7)


Enzymology: Characterizing and Assaying Endo-β-1,3-glucanases

Laminaripentaose is the preferred substrate for the precise biochemical characterization of endo-β-1,3-glucanases due to its demonstrated maximal specific activity (776.2 ± 26.1 units/mg) compared to other β-1,3-glucan oligomers [4]. Its use ensures maximum assay sensitivity and enables accurate determination of kinetic parameters, which is essential for enzyme engineering, quality control of commercial enzyme preparations, and fundamental studies of glycoside hydrolase mechanism.

Plant Science: Dissecting Pattern-Triggered Immunity (PTI) Mechanisms

As the smallest β-1,3-glucan oligomer capable of eliciting a plant defense response, laminaripentaose is the definitive molecular probe for studying β-glucan perception and signaling in plants [4]. Its use allows researchers to uncouple specific β-1,3-glucan signaling from other, confounding polysaccharide signals, facilitating detailed studies of receptor binding, early signaling events (e.g., ion fluxes, oxidative burst), and downstream defense gene activation.

Glycobiology: Probing Carbohydrate-Binding Module (CBM) Specificity

With a well-defined binding affinity (Ka ~1.39 x 10^4 M-1) to CBM102IV, laminaripentaose serves as a critical intermediate-length ligand for mapping the binding clefts and energetic landscapes of carbohydrate-binding proteins [4]. It provides a valuable point of comparison alongside shorter (inactive laminaribiose) and longer (laminarin, laminariheptaose) ligands to deconvolute the chain-length dependence of glucan recognition systems.

Nutritional Biochemistry: Investigating the Gut-Brain Axis in Obesity Models

Laminaripentaose is the specific β-1,3-glucan oligosaccharide with established in vivo efficacy in attenuating diet-induced obesity and associated cognitive decline (32.4% reduction in weight gain) [4]. Researchers investigating the role of defined oligosaccharides in modulating the gut microbiome and improving host metabolism should select laminaripentaose as a standardized, active intervention rather than relying on undefined laminarin hydrolysates or inactive shorter oligomers.

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